Dihomo-gamma-linolenic acid

Catalog No.
S526306
CAS No.
1783-84-2
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihomo-gamma-linolenic acid

CAS Number

1783-84-2

Product Name

Dihomo-gamma-linolenic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

8,11,14 Eicosatrienoic Acid, 8,11,14-Eicosatrienoic Acid, Dihomo gamma Linolenic Acid, Dihomo-gamma-Linolenic Acid, Dihomogammalinolenic Acid, Homo gamma Linolenic Acid, Homo-gamma Linolenic Acid, Linolenic Acid, Homo-gamma, Ro 12 1989, Ro 12-1989, Ro 121989

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

Description

The exact mass of the compound Dihomo-gamma-linolenic acid is 306.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids. It belongs to the ontological category of fatty acid 20:3 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihomo-gamma-linolenic acid (DGLA) is an n-6 polyunsaturated fatty acid with growing interest in scientific research. It has a crucial role in the body's production of eicosanoids, signaling molecules involved in various physiological processes []. Here's a breakdown of its potential applications based on scientific studies:

Anti-inflammatory Effects

DGLA serves as a precursor to prostaglandin E1 (PGE1), an eicosanoid with anti-inflammatory properties []. Studies suggest that DGLA supplementation might be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and atopic dermatitis []. However, some research shows conflicting results, highlighting the need for further investigation [].

Immune Response Modulation

Recent research suggests DGLA might play a role in regulating the immune response. A study showed promise for DGLA supplementation in reducing allergic symptoms caused by pollen exposure []. More research is needed to understand the specific mechanisms and potential applications for various allergies and immune disorders.

Dihomo-gamma-linolenic acid is a 20-carbon omega-6 fatty acid, also known as cis,cis,cis-8,11,14-eicosatrienoic acid. It is designated as 20:3 (n-6) in physiological literature. This fatty acid is produced in the body through the elongation of gamma-linolenic acid, which itself is derived from linoleic acid via the action of delta-6 desaturase enzymes . Dihomo-gamma-linolenic acid is characterized by three double bonds located at the 8th, 11th, and 14th carbon positions of its carbon chain .

The mechanism of action of DGLA is likely multifaceted. It is believed to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for the same enzymes involved in eicosanoid synthesis []. This can lead to the production of less pro-inflammatory and more anti-inflammatory eicosanoids. Additionally, DGLA may directly modulate immune cell function and signaling pathways [].

Dihomo-gamma-linolenic acid undergoes various metabolic transformations:

  • Conversion to Prostaglandins: It is converted into prostaglandin E1 through cyclooxygenase pathways. This conversion involves the introduction of oxygen molecules, resulting in anti-inflammatory eicosanoids .
  • Formation of Thromboxanes: Dihomo-gamma-linolenic acid can also be metabolized to series-1 thromboxanes via cyclooxygenase enzymes .

These reactions highlight its role in producing bioactive lipid mediators that influence inflammation and vascular functions.

Dihomo-gamma-linolenic acid exhibits significant biological activities:

  • Anti-inflammatory Effects: The metabolites derived from dihomo-gamma-linolenic acid are known to have anti-inflammatory properties. They inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid .
  • Vasodilation: Prostaglandin E1, formed from dihomo-gamma-linolenic acid, promotes vasodilation and inhibits platelet aggregation .
  • Role in Health Conditions: Research indicates that dihomo-gamma-linolenic acid may play a role in managing conditions such as rheumatoid arthritis, obesity-related disorders, and other inflammatory diseases due to its ability to modulate inflammatory pathways .

Dihomo-gamma-linolenic acid can be synthesized through several methods:

  • Enzymatic Conversion: The primary route involves the elongation of gamma-linolenic acid by delta-6 elongase enzymes. This process occurs naturally in the body and can be enhanced by dietary intake of gamma-linolenic acid from sources like evening primrose oil or borage oil .
  • Biotechnological Production: Recent studies have explored the fermentation processes using engineered strains of fungi such as Aspergillus oryzae to produce dihomo-gamma-linolenic acid efficiently. Optimizing nutrient sources and fermentation conditions has shown promise for commercial production .

Dihomo-gamma-linolenic acid has various applications:

  • Nutraceuticals: It is marketed as a dietary supplement for its potential health benefits, particularly in reducing inflammation and supporting cardiovascular health .
  • Cosmetic Products: Due to its anti-inflammatory properties, it is also used in skincare formulations aimed at soothing skin irritations and conditions like eczema .

Research on interaction studies indicates that dihomo-gamma-linolenic acid can influence various metabolic pathways:

  • Synergistic Effects with Other Fatty Acids: Co-supplementation with gamma-linolenic acid and eicosapentaenoic acid has been shown to lower serum levels of arachidonic acid by inhibiting delta-5 desaturase activity. This interaction suggests a competitive relationship among these fatty acids regarding their metabolic pathways .
  • Impact on Inflammatory Markers: Studies have indicated that increased levels of dihomo-gamma-linolenic acid can reduce inflammatory markers in various disease states, highlighting its therapeutic potential .

Dihomo-gamma-linolenic acid shares similarities with other polyunsaturated fatty acids but has distinct characteristics:

Compound NameStructureCarbon Chain LengthDouble BondsUnique Features
Gamma-Linolenic AcidC18H30O2183Precursor to dihomo-gamma-linolenic acid
Arachidonic AcidC20H32O2204Precursor to pro-inflammatory mediators
Eicosapentaenoic AcidC20H30O2205Omega-3 fatty acid with anti-inflammatory effects
Docosahexaenoic AcidC22H32O2226Omega-3 fatty acid crucial for brain health

Dihomo-gamma-linolenic acid is unique due to its specific position in metabolic pathways leading to both anti-inflammatory and pro-inflammatory mediators. Its balance with arachidonic acid influences various physiological responses.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.255880323 g/mol

Monoisotopic Mass

306.255880323 g/mol

Heavy Atom Count

22

LogP

6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC398RK06S

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Dihomo gamma-linolenic acid or DHLA is an n-6 (omega-6) polyunsaturated fatty acid. It is comprised of 20 carbon atoms and three double bonds. DHLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA). DHLA is then converted into prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.

Other CAS

1783-84-2

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

Explore Compound Types